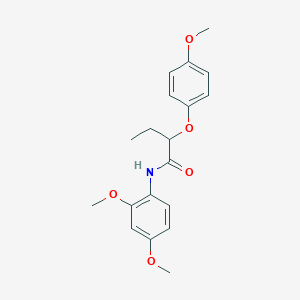

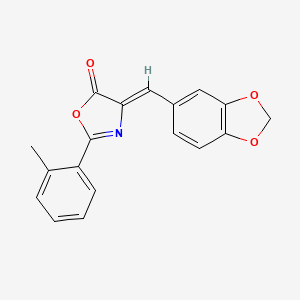

![molecular formula C22H19FO4 B4627372 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, has been achieved through methods like microwave-assisted cyclization under mildly basic conditions, offering yields between 50-72%. Another method involves a one-pot synthetic approach using transition-metal-free mild base-promoted domino reactions, indicating the versatility and adaptability in synthesizing these compounds (Dao et al., 2018); (Poudel & Lee, 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals intricate details about their spatial arrangement and interactions. For instance, the crystal structure of "2-(4-Fluorophenyl)-2H-chromen-4(3H)-one" showcases inversion dimers formed through weak C—H⋯O hydrogen bonds, indicating the influence of molecular interactions on the compound's stability and reactivity (Wera et al., 2012).

Chemical Reactions and Properties

The reactivity and interaction with metals have been a focal point, especially in fluorescence studies. The benzo[c]chromen-6-one derivatives demonstrate selective sensor properties and fluorescence enhancement in the presence of metals, highlighting their potential in analytical and environmental chemistry (Gülcan et al., 2021).

Physical Properties Analysis

The synthesis and structural elucidation of similar compounds provide insights into their physical properties, including crystal structure and spectroscopic characteristics. These properties are crucial for understanding the compound's behavior in various conditions and its potential applications in materials science and photophysics (Kour et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and conditions, offer a glimpse into the compound's versatility. For example, the regioselective synthesis of fluorinated derivatives through [3+3] cyclizations opens new avenues for developing compounds with enhanced or specific functionalities (Hussain et al., 2008).

Wissenschaftliche Forschungsanwendungen

Fluorescence and Metal Interaction Studies

Research shows that benzo[c]chromen-6-one derivatives, closely related to the chemical , have been explored for their fluorescence and metal interaction properties. These properties are particularly significant in analytical, environmental, and medicinal chemistry. Specifically, certain derivatives have been identified as fluorescent molecules that exhibit enhanced fluorescence in the presence of metals, a feature that differs depending on the substituents used (Gülcan et al., 2022).

Chemical Synthesis and Scaffold Construction

Another study focused on the construction of tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one polycyclic scaffolds through a Michael-Michael-acetalization cascade. This process involves the reaction of 4-(2-hydroxyphenyl)but-3-en-2-ones with α,β-unsaturated aldehydes, yielding various novel derivatives with excellent diastereoselectivities and moderate to good yields. This method provides a pathway to create a variety of analogs, which can be crucial for further medicinal and chemical research (Liu et al., 2015).

Biological Activity Studies

A study on Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones found that certain compounds exhibited neuroleptic and tranquilizing activities, as well as stimulating effects on the central and peripheral nervous systems. This finding indicates potential applications in pharmacology, especially in the development of new treatments for nervous system disorders (Garazd et al., 2002).

Microwave-Assisted Synthesis

A study utilizing microwave irradiation in the synthesis of 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues demonstrated a method that can produce these compounds efficiently. This process could be relevant for large-scale production and could find applications in industrial chemistry (Dao et al., 2018).

Eigenschaften

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h6-11H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPZDOLNCGUTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

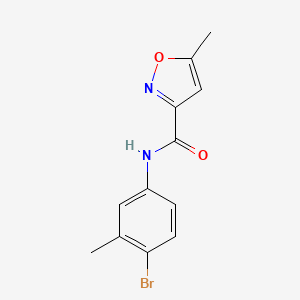

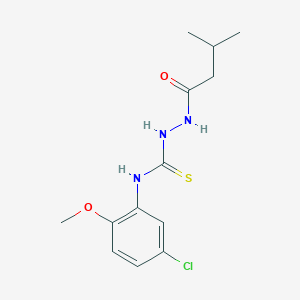

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)

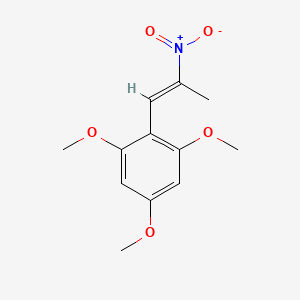

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)

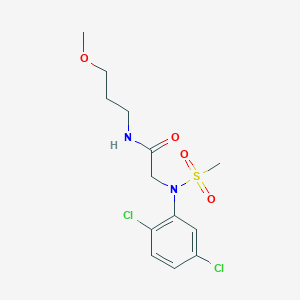

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)

![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

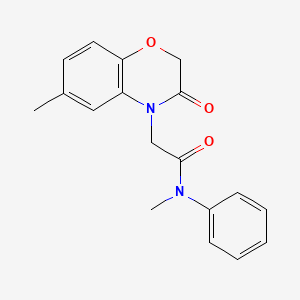

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)